Glucosylceramide synthase-IN-1

Description

Role of Glucosylceramide Synthase (GCS) in Sphingolipid Metabolism

GCS holds a crucial position as the rate-limiting enzyme in the biosynthesis of most GSLs mdpi.comnih.govresearchgate.net. Its function marks a significant branch point in sphingolipid metabolism, directing ceramide away from catabolic or other synthetic pathways and toward the production of a vast array of complex GSLs researchgate.netnih.gov.

The primary enzymatic function of Glucosylceramide synthase is to catalyze the transfer of a glucose molecule from a donor, UDP-glucose, to the lipid molecule ceramide nih.govcreative-proteomics.com. This reaction, which involves the C1 hydroxyl group of the ceramide, results in the formation of glucosylceramide (GlcCer) nih.govacs.org. This is the first and committed step in the glycosylation of ceramide, initiating the pathway for the synthesis of hundreds of different GSLs nih.govnih.govoup.com. The predicted three-dimensional structure of GCS suggests a complex active site where UDP-glucose and ceramide are brought into close proximity, facilitated by a manganese ion (Mn2+) cofactor, to enable the glycosylation reaction acs.orgacs.org.

Glucosylceramide is the foundational molecule for the synthesis of a wide variety of more complex glycosphingolipids mdpi.comoup.comnih.gov. Once synthesized on the cytosolic side of the Golgi, GlcCer can be translocated into the Golgi lumen nih.govmdpi.com. Inside the lumen, it serves as a substrate for other glycosyltransferases that sequentially add more sugar moieties researchgate.net. This process gives rise to the major series of GSLs, including the ganglio-, globo-, isoglobo-, lacto-, and neolacto-series, each with distinct structures and functions oup.comresearchgate.netoup.com. For instance, the addition of a galactose molecule to GlcCer forms lactosylceramide, a key precursor for many of these GSL families researchgate.netoup.com. The immense structural diversity of GSLs allows them to participate in a wide range of biological recognition events nih.gov.

Fundamental Importance of GCS in Cellular Homeostasis

GCS is vital for maintaining cellular homeostasis, a state of internal stability crucial for cell survival and proper function oup.com. It achieves this by regulating the levels of key bioactive lipids and participating in fundamental cellular processes such as proliferation, apoptosis, and membrane signaling nih.govoup.com. The absence of GCS and the subsequent lack of GSLs can lead to an early halt in embryonic development, highlighting their critical importance acs.orgnih.gov.

One of the most critical functions of GCS is the regulation of the intracellular concentration of ceramide researchgate.net. Ceramide is a potent signaling molecule that can induce cell growth arrest and apoptosis (programmed cell death) nih.gov. By converting pro-apoptotic ceramide into glucosylceramide, which is often considered anti-apoptotic, GCS directly modulates the cellular "sphingolipid rheostat" that balances cell survival and cell death signals mdpi.comresearchgate.net. Overexpression of GCS in cancer cells can lead to lower ceramide levels, helping the cells evade apoptosis and contributing to multidrug resistance researchgate.netresearchgate.net. Conversely, inhibiting GCS activity leads to ceramide accumulation and can sensitize cancer cells to chemotherapy nih.govresearchgate.net.

Through its control over the ceramide/GlcCer balance, GCS plays a direct role in modulating cellular proliferation and apoptosis nih.govcreative-proteomics.com. Elevated GCS activity is frequently observed in drug-resistant cancer cells and is associated with increased proliferation and evasion of apoptosis nih.govnih.gov. Silencing the GCS gene has been shown to inhibit cell proliferation and promote apoptosis in liver cells and various cancer cell lines nih.govnih.gov. This effect is often mediated through apoptosis-regulating pathways, such as the Bcl-2/Bax signaling pathway nih.govnih.gov. Furthermore, suppressing GCS can restore p53-dependent apoptosis in cancer cells with mutant p53, indicating a deep connection between sphingolipid metabolism and tumor suppressor pathways aacrjournals.org.

The products of GCS activity, namely GlcCer and the vast family of complex GSLs, are essential components of cellular membranes nih.govnih.gov. They are particularly enriched in specialized membrane microdomains known as lipid rafts nih.govcreative-proteomics.com. These domains function as organizing centers for signaling molecules, influencing membrane fluidity, protein trafficking, and the assembly of signaling complexes nih.govcreative-proteomics.comnih.gov. GSL-enriched microdomains can activate signaling pathways, such as the cSrc kinase pathway, which in turn can regulate gene expression related to cell survival and drug resistance mdpi.comresearchgate.net. Therefore, by controlling the synthesis of GSLs, GCS fundamentally influences membrane structure, dynamics, and the compartmentalization of cellular signaling events nih.govresearchgate.net.

Structure

3D Structure

Properties

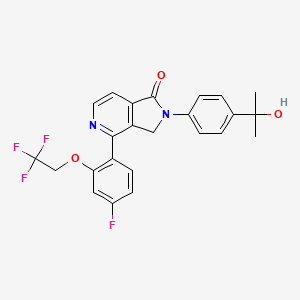

Molecular Formula |

C24H20F4N2O3 |

|---|---|

Molecular Weight |

460.4 g/mol |

IUPAC Name |

4-[4-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]-2-[4-(2-hydroxypropan-2-yl)phenyl]-3H-pyrrolo[3,4-c]pyridin-1-one |

InChI |

InChI=1S/C24H20F4N2O3/c1-23(2,32)14-3-6-16(7-4-14)30-12-19-17(22(30)31)9-10-29-21(19)18-8-5-15(25)11-20(18)33-13-24(26,27)28/h3-11,32H,12-13H2,1-2H3 |

InChI Key |

OAZAPIKYVGRNCO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)N2CC3=C(C2=O)C=CN=C3C4=C(C=C(C=C4)F)OCC(F)(F)F)O |

Origin of Product |

United States |

Mechanism of Glucosylceramide Synthase in 1 Action

Enzymatic Inhibition Kinetics of Glucosylceramide Synthase-IN-1

The interaction between this compound and its target enzyme has been characterized through detailed enzymatic inhibition studies, which define its potency and the nature of its inhibitory action.

This compound is a highly potent inhibitor of GCS. Its inhibitory potency is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The compound has demonstrated potent activity against both human and mouse forms of the enzyme. medchemexpress.combioscience.co.uk

| Enzyme Source | IC50 Value |

|---|---|

| Human Glucosylceramide Synthase | 31 nM medchemexpress.combioscience.co.uk |

| Mouse Glucosylceramide Synthase | 51 nM medchemexpress.combioscience.co.uk |

Kinetic studies have revealed that this compound exhibits a noncompetitive mode of inhibition with respect to the GCS substrates, ceramide and UDP-glucose. nih.gov This noncompetitive inhibition is considered a characteristic feature of the chemical series to which this inhibitor belongs. acs.org

In noncompetitive inhibition, the inhibitor can bind to the enzyme simultaneously with the substrate, at a site distinct from the active site. This indicates that the binding of this compound to GCS does not prevent the binding of ceramide or UDP-glucose, but it does prevent the enzyme from converting the substrates into the product, glucosylceramide. This mode of action contrasts with other GCS inhibitors, such as eliglustat, which demonstrate uncompetitive inhibition. acs.org

Impact on Glycosphingolipid Metabolic Flux

By inhibiting the primary entry point of GSL biosynthesis, this compound profoundly alters the metabolic flux through this pathway. The primary consequences are a reduction in the synthesis of glucosylceramide and its downstream derivatives, and a potential accumulation of the substrate, ceramide.

The direct and intended consequence of GCS inhibition is the decreased synthesis of glucosylceramide. researchgate.netbellbrooklabs.com By blocking the conversion of ceramide to GlcCer, this compound effectively reduces the cellular pool of this crucial precursor. medchemexpress.comnih.gov This substrate reduction has significant downstream effects. researchgate.net

Since GlcCer is the building block for a vast array of complex GSLs, its depletion leads to a corresponding decrease in the levels of these downstream metabolites. nih.govmdpi.com Studies have shown that treatment with this compound (T-036) results in a significant reduction of glucosylsphingolipids in both the plasma and brain of a Gaucher disease mouse model. nih.gov The inhibition of GCS has been shown in various studies to reduce the expression of different GSL series, including lactosylceramide, gangliosides (like GM1 and GD3), and globosides (like Gb3). nih.govoup.com This reduction in the accumulation of pathogenic GSLs is the therapeutic basis for using GCS inhibitors in lysosomal storage disorders. acs.org

Inhibiting the enzymatic conversion of ceramide to glucosylceramide can lead to the accumulation of the substrate, ceramide, within the cell. mdpi.com Ceramide is a bioactive lipid that acts as a signaling molecule involved in cellular processes such as apoptosis (programmed cell death) and cell cycle arrest. nih.govaacrjournals.org

By blocking its glycosylation, GCS inhibitors can cause cellular ceramide levels to rise. mdpi.com This increase in pro-apoptotic ceramide is a mechanism being explored for sensitizing cancer cells to chemotherapy. nih.govmdpi.com However, the accumulation of ceramide is not a universal outcome of GCS inhibition. Some studies using other specific GCS inhibitors have reported that while glycosphingolipid levels decrease, ceramide concentrations remain stable. nih.govresearchgate.net This suggests the existence of cellular feedback mechanisms that may regulate ceramide metabolism to prevent its accumulation, possibly by shunting it into other metabolic pathways, such as conversion to sphingomyelin (B164518) or sphingosine. mdpi.comnih.gov

Specificity of this compound Action on Glycolipid-Metabolizing Enzymes

The specificity of a pharmacological inhibitor is a critical aspect of its profile, as it determines the extent of its on-target effects versus potential off-target interactions that could lead to unintended biological consequences. An ideal inhibitor demonstrates high selectivity for its intended target enzyme with minimal activity against other related enzymes.

While this compound has been identified as a potent inhibitor of GCS, detailed and comprehensive data on its specificity against a broad panel of other glycolipid-metabolizing enzymes are not extensively available in the public scientific literature. Such enzymes would include other glycosyltransferases (e.g., galactosylceramide synthase), as well as various hydrolases involved in glycolipid degradation (e.g., glucocerebrosidase, galactocerebrosidase).

To provide a clear overview of the known inhibitory activity of this compound, the following table summarizes the available data.

| Enzyme | Organism | Inhibitory Activity (IC50) |

|---|---|---|

| Glucosylceramide Synthase (GCS) | Human | 31 nM |

| Glucosylceramide Synthase (GCS) | Mouse | 51 nM |

Future research endeavors will likely focus on elucidating the broader selectivity profile of this compound to more fully characterize its pharmacological properties and its potential for use as a specific chemical probe for studying the roles of glucosylceramide synthase in various physiological and pathological processes.

Cellular and Molecular Consequences of Glucosylceramide Synthase in 1 Inhibition

Modulation of Intracellular Sphingolipid Profiles

The primary and most direct consequence of GCS inhibition is the significant alteration of the cellular sphingolipidome. This includes changes in the levels of the direct product of GCS, its substrate, and downstream metabolites.

Inhibition of Glucosylceramide synthase directly blocks the conversion of ceramide to glucosylceramide (GlcCer). researchgate.net This leads to a significant reduction in the intracellular levels of GlcCer. nih.govnih.gov Studies utilizing GCS inhibitors have consistently demonstrated a decrease in GlcCer concentrations in various cell types. nih.gov For instance, treatment of ob/ob mice with a potent GCS inhibitor normalized their elevated tissue glucosylceramide levels. nih.gov In neuronal cells, accumulation of GlcCer can lead to the production of the neurotoxic metabolite glucosylsphingosine; therefore, inhibition of GCS is a therapeutic strategy to reduce the accumulation of both Glucosylceramide and its deacylated form, glucosylsphingosine, in lysosomal storage disorders like Gaucher disease. oup.com

Table 1: Effect of GCS Inhibition on Key Sphingolipids

| Sphingolipid | Effect of GCS Inhibition | References |

|---|---|---|

| Glucosylceramide (GlcCer) | ↓ | nih.govnih.govnih.gov |

| Glucosylsphingosine | ↓ (in pathological states) | oup.com |

| Ceramide | ↑ or ↔ | nih.govnih.govnih.gov |

| Glycosphingolipids (GSLs) | ↓ | nih.govnih.gov |

| Gangliosides (e.g., GM3) | ↓ | nih.govnih.govmdpi.com |

| Sphingomyelin (B164518) (SM) | ↑ (in some contexts) | nih.gov |

By preventing the glycosylation of ceramide, GCS inhibitors disrupt the balance between pro-apoptotic ceramide and its downstream, generally anti-apoptotic, glycosphingolipid (GSL) metabolites. nih.gov This leads to an altered ceramide-to-glycosphingolipid ratio. While some studies report that GCS inhibition leads to an accumulation of intracellular ceramide, others have found that ceramide levels can remain constant, suggesting the existence of feedback mechanisms in ceramide metabolism. nih.govnih.govnih.gov Regardless of the effect on absolute ceramide levels, the reduction in GSLs invariably shifts the ratio, which is a critical determinant of cell fate. nih.gov

Glucosylceramide serves as the precursor for the synthesis of a vast array of complex GSLs, including gangliosides. researchgate.net Consequently, inhibition of GCS leads to a reduction in the synthesis of these downstream metabolites. nih.gov For example, GCS inhibition has been shown to reduce the accumulation of ganglioside GM3 in a mouse model of Alzheimer's disease. nih.gov The effect on sphingomyelin (SM) is more complex. Sphingomyelin synthase 1 (SMS1) and GCS compete for the same substrate, ceramide. nih.gov Research suggests that SMS1 and GCS can form a heteromeric complex that favors SM synthesis over GlcCer synthesis. nih.gov Therefore, inhibiting GCS might indirectly promote the conversion of ceramide to sphingomyelin, although this can be cell-type and context-dependent.

Effects on Cellular Signaling Pathways

The changes in sphingolipid profiles induced by GCS inhibition have profound effects on various cellular signaling pathways, particularly those governing apoptosis and multidrug resistance.

Inhibition of GCS has been shown to restore p53-dependent apoptosis in cancer cells with mutant p53. nih.govnih.gov By preventing the conversion of pro-apoptotic ceramide into GlcCer, GCS inhibition can lead to the reactivation of wild-type p53 functions. nih.gov This restored p53 activity, in turn, increases the expression of its downstream pro-apoptotic target genes, such as Bax and PUMA (p53 upregulated modulator of apoptosis). nih.govnih.gov PUMA is a potent pro-apoptotic protein that can bind to and inhibit anti-apoptotic Bcl-2 family members like Bcl-xL, thereby promoting apoptosis. wikipedia.orgresearchgate.net Silencing GCS in cancer cells has been observed to significantly increase the protein levels of PUMA, leading to the activation of downstream effectors of apoptosis like caspase-7. nih.gov

A significant body of evidence links GCS activity to the development of multidrug resistance (MDR) in cancer cells. nih.govnih.gov GCS upregulates the expression of the MDR1 gene, which encodes the drug efflux pump P-glycoprotein (P-gp), a key mediator of MDR. nih.govnih.gov This regulation occurs through the activation of the cSrc kinase and β-catenin signaling pathway. nih.gov Overexpression of GCS leads to an increase in globo-series GSLs, which activates cSrc and β-catenin signaling. nih.govnih.gov Nuclear β-catenin then acts as a transcription factor to upregulate MDR1 expression. nih.gov Inhibition of GCS, for instance by silencing its expression, has been shown to decrease the expression of MDR1, sensitizing drug-resistant cancer cells to chemotherapy. nih.gov This sensitization is correlated with decreased levels of globo-series GSLs, reduced cSrc kinase activity, and suppressed nuclear β-catenin. nih.gov

Table 2: Impact of GCS Inhibition on Signaling Pathways

| Signaling Pathway / Molecule | Effect of GCS Inhibition | Cellular Outcome | References |

|---|---|---|---|

| Apoptosis Pathways | |||

| p53 | ↑ Phosphorylation/Activation (in mutant p53 cells) | Restoration of pro-apoptotic function | nih.govnih.gov |

| PUMA | ↑ Expression | Promotion of apoptosis | nih.govnih.gov |

| Bcl-xL | ↓ Inhibition (indirectly via PUMA) | Promotion of apoptosis | wikipedia.orgresearchgate.net |

| MDR Pathways | |||

| cSrc Kinase | ↓ Activity | Decreased MDR signaling | nih.govnih.gov |

| β-catenin | ↓ Nuclear localization/activity | Decreased MDR signaling | nih.govnih.gov |

| MDR1/P-glycoprotein | ↓ Expression | Reversal of multidrug resistance | nih.govnih.gov |

Impact on Other Relevant Kinase Pathways (e.g., MAPK, PI3K/AKT, STAT)

Inhibition of Glucosylceramide synthase (GCS) significantly modulates critical intracellular signaling pathways that govern cell survival, proliferation, and death. The primary mechanism involves the accumulation of the substrate, ceramide, which in turn influences the activity of several kinase cascades.

Research has shown that GCS inhibitors can enhance autophagy by suppressing the AKT-mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.gov This inhibition of a key pro-survival pathway is a significant consequence of GCS blockade. nih.gov Conversely, in certain cancer models, the overexpression of GCS is associated with the activation of pro-survival pathways, including AKT and ERK1/2 (a member of the MAPK family), suggesting that GCS inhibition would counteract these effects.

Interestingly, the impact on these pathways can be context-dependent. One study using the GCS inhibitor threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) in NIH 3T3 cells found that while the inhibitor arrested the cell cycle, it did not affect early signaling events mediated by insulin-like growth factor-1 (IGF-1), including the activation of MAP kinase and phosphatidylinositol 3-kinase (PI3K). nih.gov However, other studies have demonstrated that ceramide, which accumulates upon GCS inhibition, can interfere with the activation of Akt/PKB upstream of mTOR and activate JNK1 (another MAPK family member) to promote autophagy. nih.gov The elevation of ceramide levels following GCS inhibition can also lead to the inactivation of PI3K and MAPK signaling. nih.gov There is currently limited specific information regarding the direct impact of GCS inhibition on the STAT pathway.

| Pathway | Effect of GCS Inhibition | Key Findings |

| PI3K/AKT/mTOR | Inhibition | GCS inhibitors suppress AKT-mTOR signaling, a key pathway for cell survival and growth. nih.gov |

| MAPK (ERK, JNK) | Modulation | Can counteract pro-survival ERK1/2 activation. nih.gov May activate pro-apoptotic/pro-autophagic JNK1. nih.gov |

Impact on Key Cellular Processes

The alterations in kinase signaling pathways initiated by GCS inhibition translate into profound effects on fundamental cellular processes. These changes collectively contribute to reduced cell viability, growth, and motility.

A primary consequence of GCS inhibition is the disruption of the normal cell cycle, leading to arrest at critical checkpoints. Pharmacological inhibition of GCS has been shown to induce aberrant cell division characterized by an arrest of cytokinesis. nih.govcapes.gov.br This effect is directly linked to the accumulation of ceramide, a known regulator of anti-proliferative processes. nih.govcapes.gov.br

Studies using the inhibitor PDMP have demonstrated cell cycle arrest at both the G1/S and G2/M transitions. nih.gov This arrest is associated with a corresponding decrease in the activities of crucial cell cycle engines, specifically the cyclin-dependent kinases p34cdc2 and cdk2. nih.gov The reversibility of this effect has been noted, as the removal of the inhibitor allows cells to re-enter the S phase. nih.gov

| Inhibitor | Cell Line / Model | Effect on Cell Cycle | Associated Mechanism |

| General Pharmacological Inhibition | Giardia lamblia | Arrest of cytokinesis. nih.govcapes.gov.br | Increased ceramide levels. nih.govcapes.gov.br |

| PDMP | NIH 3T3 cells | Arrest at G1/S and G2/M transitions. nih.gov | Decreased activity of p34cdc2 and cdk2 kinases. nih.gov |

By preventing the glycosylation of ceramide, GCS inhibition leads to an accumulation of this pro-apoptotic lipid, thereby sensitizing cells to or directly inducing programmed cell death. nih.govaacrjournals.org Ceramide plays a central role in the signaling mechanisms of apoptosis, and blocking its conversion to glucosylceramide heightens the cytotoxic response of cells. nih.gov

Inhibition of GCS in liver cells, for example, has been shown to promote apoptosis through the Bcl-2/Bax signaling pathway. nih.gov In various cancer models, GCS inhibitors like PDMP induce apoptosis, confirmed by the activation of executioner caspase-3 and the downregulation of the anti-apoptotic protein Mcl-1. nih.gov Furthermore, suppressing GCS can restore p53-dependent apoptosis in cancer cells with mutant p53, sensitizing them to chemotherapy. aacrjournals.org This sensitization is tied to the enhancement of ceramide-induced apoptosis. aacrjournals.org

| Cellular Context | Effect of GCS Inhibition | Key Molecular Events |

| Human Liver Cells (HL-7702) | Increased apoptosis. nih.gov | Modulation of the Bcl-2/Bax pathway. nih.gov |

| Osimertinib-Resistant NSCLC Cells | Induction of apoptosis. nih.gov | Cleavage of caspase-3, downregulation of Mcl-1. nih.gov |

| Mutant p53 Cancer Cells | Sensitization to drug-induced apoptosis. aacrjournals.org | Restoration of p53-dependent apoptotic pathways. aacrjournals.org |

Consistent with its effects on cell cycle and apoptosis, GCS inhibition significantly curtails cell proliferation and the ability of cancer cells to form colonies. The accumulation of ceramide is a primary driver of these anti-proliferative effects. oup.com

In various cancer cell models, treatment with the GCS inhibitor PDMP has been shown to inhibit cell proliferation effectively. nih.gov This inhibition extends to the ability of cells to form colonies in soft agar, a key characteristic of tumorigenicity. nih.gov Studies in mouse osteoblasts using inhibitors such as miglustat, D-PDMP, and D-PPMP also demonstrated a suppression of cell proliferation. nih.gov

| Inhibitor(s) | Cell Line / Model | Effect |

| PDMP | Osimertinib-Resistant NSCLC Cells | Inhibition of cell proliferation and colony formation. nih.gov |

| Miglustat, D-PDMP, D-PPMP | Mouse Osteoblast Cells (MC3T3-E1) | Suppression of cell proliferation. nih.gov |

The role of glycosphingolipids in cell signaling extends to processes that control cell motility. Lactosylceramide, a downstream product of GCS activity, has been implicated in cell migration. nih.gov By blocking the initial step of glycosphingolipid synthesis, GCS inhibitors can effectively impede this process. Research has demonstrated that treatment with the GCS inhibitor PDMP leads to a significant decrease in the number of migrating cells in Boyden chamber assays and less efficient wound closure in wound healing assays. nih.gov

GCS inhibition has a complex and significant impact on cellular degradation and recycling pathways, primarily autophagy and lysosomal function. Multiple studies have identified GCS inhibitors as enhancers of autophagy flux. nih.govstuba.sk This is achieved, at least in part, by inhibiting the AKT-mTOR signaling pathway, a master negative regulator of autophagy. nih.gov The induction of autophagy is evidenced by the upregulation of markers such as LC3B protein. stuba.sk

In addition to stimulating autophagy, GCS inhibition also affects lysosomal homeostasis. It has been observed to cause an increase in the number and size of lysosomal and late endosomal structures. nih.gov Pharmacological inhibition can also lead to prominent ultrastructural changes, including the accumulation of cytosolic vesicles and enlarged lysosomes. nih.govcapes.gov.br

| Process | Effect of GCS Inhibition | Mechanism/Observation |

| Autophagy | Enhanced autophagy flux. nih.govstuba.sk | Inhibition of AKT-mTOR signaling; nih.gov upregulation of LC3B. stuba.sk |

| Lysosomal Function | Increased number and size of lysosomes/late endosomes. nih.govnih.govcapes.gov.br | Accumulation of cytosolic vesicles, enlarged lysosomes. nih.govcapes.gov.br |

Gene Expression Modulation by Glucosylceramide Synthase Inhibition

Inhibition of glucosylceramide synthase (GCS), the enzyme responsible for the initial step of glycosphingolipid synthesis, triggers significant alterations in cellular gene expression profiles. These changes are a critical component of the molecular response to GCS inhibition and have profound implications, particularly in the context of cancer biology and drug resistance. Mechanistic studies reveal that preventing the glycosylation of ceramide can modulate the expression of genes involved in key cellular processes such as drug transport, apoptosis, and cell signaling pathways. acs.orgnih.gov

Research has consistently shown that elevated GCS expression is a hallmark of many drug-resistant cancer cell lines. nih.govaacrjournals.org This overexpression is functionally linked to the modulation of specific genes that confer a survival advantage to cancer cells during chemotherapy. jove.com Consequently, the inhibition of GCS activity, whether through pharmacological agents or genetic silencing, can reverse these expression patterns, sensitizing cancer cells to treatment.

One of the most well-documented genetic alterations following GCS inhibition is the downregulation of the Multidrug Resistance Gene 1 (MDR1, also known as ABCB1). acs.orgnih.gov The MDR1 gene encodes P-glycoprotein (P-gp), an efflux pump that actively removes chemotherapeutic agents from the cell, thereby reducing their efficacy. aacrjournals.orgnih.gov Studies in various cancer models, including breast and ovarian cancer, have demonstrated a direct correlation between GCS activity and MDR1/P-gp expression. nih.govaacrjournals.org The inhibition of GCS has been shown to decrease MDR1 expression by modulating signaling pathways such as the cSrc/β-catenin pathway. acs.orgnih.gov

Furthermore, GCS inhibition influences the expression of genes central to the apoptotic process. By preventing the conversion of pro-apoptotic ceramide to glucosylceramide, GCS inhibitors can restore the transactivation of p53-responsive genes. acs.org This leads to an upregulation of pro-apoptotic genes, tipping the cellular balance towards programmed cell death.

Integrated gene expression analyses have identified a suite of GCS-responsive genes whose expression is significantly altered when GCS activity is modulated. In ovarian cancer cells, for example, elevated GCS levels were associated with changes in 41 different genes, highlighting the broad impact of this enzyme on the cellular transcriptome. jove.comnih.gov

The following tables summarize key genes and their expression changes in response to the inhibition or silencing of Glucosylceramide Synthase, as documented in various cancer cell line studies.

Table 1: Gene Expression Changes in Ovarian Cancer Cells (NCI/ADR-RES) with Modulated GCS Activity

| Gene Symbol | Gene Name | Function | Change with High GCS |

| ABCB1 | ATP Binding Cassette Subfamily B Member 1 | Multidrug resistance efflux pump | Upregulated |

| FGF2 | Fibroblast Growth Factor 2 | Cell growth and proliferation | Upregulated |

| ALDH1A3 | Aldehyde Dehydrogenase 1 Family Member A3 | Cancer stem cell marker | Upregulated |

| APOE | Apolipoprotein E | Lipid metabolism, cell signaling | Upregulated |

| LAMA2 | Laminin Subunit Alpha 2 | Extracellular matrix component | Upregulated |

| CXCLs | Chemokine Ligands | Cell signaling, inflammation | Upregulated |

| IL6 | Interleukin 6 | Pro-inflammatory cytokine | Upregulated |

This data is derived from microarray analyses comparing cancer cells with high versus silenced GCS expression. jove.comnih.gov

Table 2: Gene Expression Changes in Various Cancer Models Upon GCS Inhibition

| Gene Symbol | Gene Name | Cancer Model | Effect of GCS Inhibition |

| UGCG | UDP-Glucose Ceramide Glucosyltransferase | Head and Neck Cancer | Downregulated |

| MDR1/ABCB1 | ATP Binding Cassette Subfamily B Member 1 | Head and Neck, Breast, Ovarian Cancer | Downregulated |

| BAX | BCL2 Associated X, Apoptosis Regulator | Head and Neck Cancer | Upregulated |

| p21 | Cyclin Dependent Kinase Inhibitor 1A | Head and Neck Cancer | Upregulated |

| PUMA | BCL2 Binding Component 3 | Head and Neck Cancer | Upregulated |

This table compiles findings from studies using pharmacological inhibitors or genetic silencing (siRNA) of GCS. acs.orgnih.gov

In drug-resistant human leukemia cells (HL-60/ADR), treatment with doxorubicin (B1662922) was found to transcriptionally upregulate GCS via the activation of the Sp1 transcription factor. aacrjournals.org This response helps the cancer cells evade apoptosis by reducing intracellular ceramide levels. Inhibiting this Sp1-mediated upregulation of GCS prevented the reduction in ceramide and increased apoptotic cell death, further underscoring the role of GCS in regulating gene expression as a mechanism of chemoresistance. aacrjournals.org

Preclinical Investigations of Glucosylceramide Synthase in 1 in Disease Models

Neurodegenerative Disorders

The accumulation of glycosphingolipids is a key pathological feature in several neurodegenerative diseases. Consequently, substrate reduction therapy using GCS inhibitors has emerged as a promising strategy.

Application in Gaucher Disease Models

Gaucher disease (GD) is a lysosomal storage disorder caused by mutations in the GBA1 gene, leading to deficient activity of the enzyme glucocerebrosidase (GCase) and subsequent accumulation of its substrates. nih.gov Neuropathic forms of Gaucher disease (nGD) are characterized by severe neurological symptoms. nih.gov

In preclinical models of Gaucher disease, the administration of brain-penetrant GCS inhibitors has demonstrated effective reduction of the primary accumulating substrates, glucosylceramide (GlcCer) and glucosylsphingosine (GlcSph), in the central nervous system (CNS). nih.govpnas.org For instance, treatment of a mouse model of Gaucher-related synucleinopathy (GbaD409V/D409V) with the GCS inhibitor GZ667161 led to a significant decrease in the levels of both GlcCer and GlcSph in the cerebral cortex. pnas.org Similarly, a novel GCS inhibitor, GZ161, was shown to reduce the accumulation of these substrates in the CNS of a mouse model of type 2 Gaucher disease. nih.gov Another inhibitor, Genz-112638, was also effective in reducing glucosylceramide levels in a murine model of Gaucher disease. nih.gov

Table 1: Effect of GCS Inhibitors on Substrate Levels in Gaucher Disease Models

| Compound | Animal Model | Tissue | Substrate Reduced | Reference |

|---|---|---|---|---|

| GZ667161 | GbaD409V/D409V mice | Cerebral Cortex | Glucosylceramide, Glucosylsphingosine | pnas.org |

| GZ161 | Type 2 Gaucher disease mouse model | CNS | Glucosylceramide, Glucosylsphingosine | nih.gov |

The reduction of substrate accumulation in the CNS by GCS inhibitors has been associated with improvements in the disease phenotype and increased survival in animal models of neuropathic Gaucher disease. Systemic administration of a novel GCS inhibitor that crosses the blood-brain barrier resulted in a significant increase in the lifespan of a mouse model of type 2 Gaucher disease. nih.gov This was accompanied by a reduction in CNS pathology. nih.gov Further studies have shown that treatment with a brain-penetrant GCS inhibitor can also ameliorate neurological deficits. nih.gov

Utility in Parkinson's Disease and Alpha-Synucleinopathies

Mutations in the GBA1 gene are the most significant genetic risk factor for Parkinson's disease (PD) and other synucleinopathies, such as Dementia with Lewy Bodies. pnas.orgnih.gov This genetic link suggests a shared pathological mechanism involving the accumulation of glycosphingolipids and the aggregation of the protein alpha-synuclein (α-syn). pnas.org

Preclinical studies have shown that inhibiting GCS can effectively reduce the pathological aggregation of α-synuclein. In a mouse model of Gaucher-related synucleinopathy (GbaD409V/D409V), treatment with the GCS inhibitor GZ667161 slowed the accumulation of hippocampal aggregates of α-synuclein, as well as ubiquitin and tau. pnas.orgnih.gov Similarly, in a rodent primary neuron in vitro model of α-synuclein pathology, a novel GCS inhibitor, benzoxazole 1 (BZ1), significantly reduced α-synuclein pathology. nih.gov It is hypothesized that by reducing glucosylceramide levels, these inhibitors can destabilize toxic α-synuclein aggregates, making them more susceptible to cellular clearance mechanisms. michaeljfox.org

Table 2: Effect of GCS Inhibitors on Alpha-Synuclein Pathology

| Compound | Model | Key Finding | Reference |

|---|---|---|---|

| GZ667161 | GbaD409V/D409V mice | Slowed accumulation of hippocampal α-synuclein aggregates | pnas.orgnih.gov |

| Benzoxazole 1 (BZ1) | Rodent primary neuron PFF model | Reduced insoluble phosphorylated α-synuclein | nih.gov |

The reduction in α-synuclein pathology following GCS inhibition translates to functional improvements in animal models. Treatment with GZ667161 in GbaD409V/D409V mice improved memory deficits. pnas.orgnih.gov In another synucleinopathy model (A53T-SNCA mice), prolonged treatment with GZ667161 ameliorated cognitive deficits. nih.gov Furthermore, partial inhibition of glucocerebrosidase activity in a different mouse model was shown to exacerbate both cognitive and motor deficits, highlighting the importance of this pathway in maintaining normal neurological function. nih.govnih.gov Conversely, strategies that increase glucocerebrosidase activity have been shown to ameliorate behavioral aberrations. nih.govnih.gov Systemic GCS inhibition has been shown to improve cognitive deficits in mouse models of GBA-related synucleinopathy. researchgate.netnih.gov

Evaluation in Other Lysosomal Storage Disorders (e.g., Sandhoff Disease, Niemann-Pick Type C)

Inhibitors of glucosylceramide synthase (GCS), the enzyme responsible for the first step in glycosphingolipid synthesis, have been evaluated as a therapeutic strategy in several lysosomal storage disorders beyond Gaucher disease. This approach, known as substrate reduction therapy (SRT), aims to decrease the rate of synthesis of complex glycosphingolipids, thereby reducing their accumulation in lysosomes. nih.govnih.gov Preclinical studies have focused on models of Sandhoff disease and Niemann-Pick disease type C (NPC), which are characterized by the pathological storage of glycosphingolipids. nih.govnih.gov

In mouse models of Sandhoff disease, a GM2 gangliosidosis caused by a deficiency in β-hexosaminidase, various blood-brain barrier-permeant GCS inhibitors have been investigated. nih.govnih.govplos.org Sandhoff disease leads to the massive accumulation of the ganglioside GM2 and related glycolipids, particularly in the central nervous system (CNS). nih.govnih.govjneurology.com Similarly, Niemann-Pick type C is a neurodegenerative disorder where mutations in the NPC1 or NPC2 genes lead to the accumulation of cholesterol and, secondarily, various sphingolipids, including glycosphingolipids derived from glucosylceramide. nih.govdaneshyari.comnih.gov Research has shown that GCS activity is increased in NPC model cells, suggesting that inhibiting this enzyme could be a viable therapeutic target. nih.govdaneshyari.com

The primary goal of GCS inhibition in Sandhoff disease is to reduce the synthesis and subsequent accumulation of GM2 ganglioside. nih.gov Studies in mouse models have shown that systemic administration of GCS inhibitors can effectively reduce the accumulation of glycosphingolipids in peripheral organs. For instance, treatment with the GCS inhibitor Genz-682452 reduced the accumulation of both glucosylceramide (GL1) and GM2 in the liver of Sandhoff mice. nih.gov Similarly, the iminosugar-based GCS inhibitors Genz-529468 and NB-DNJ also led to a significant reduction in hepatic GM2 levels. nih.govplos.org

The effects within the central nervous system, however, have been more complex. Treatment of Sandhoff mice with the inhibitor Genz-682452 successfully reduced the accumulation of GL1 and GM2 in the brain. nih.gov In contrast, studies with the iminosugar-based inhibitors Genz-529468 and NB-DNJ paradoxically resulted in a slight increase in brain GM2 levels and a substantial, up to 20-fold, increase in the precursor glucosylceramide. nih.govnih.gov This unexpected outcome in the CNS was hypothesized to result from the concurrent inhibition of other enzymes, such as the non-lysosomal glucosylceramidase Gba2. nih.govnih.gov

In models of Niemann-Pick Type C, where glycosphingolipid accumulation is a secondary effect, inhibiting GCS has also been explored. nih.govdaneshyari.com Studies have demonstrated increased GCS activity in NPC1-deficient cells. nih.gov Treatment with GCS inhibitors like NB-DNJ was investigated to understand the impact on the abnormal trafficking and storage of lipids characteristic of the disease. nih.govdaneshyari.com

| GCS Inhibitor | Tissue | Effect on GM2 Accumulation | Effect on Glucosylceramide (GL1) | Reference |

|---|---|---|---|---|

| Genz-682452 | Liver & Brain | Reduced | Reduced | nih.gov |

| Genz-529468 | Liver | Reduced | Not specified | nih.govplos.org |

| Genz-529468 | Brain | Slightly Increased | Significantly Increased (>10-fold) | nih.govnih.gov |

| NB-DNJ | Liver | Reduced | Not specified | nih.govplos.org |

| NB-DNJ | Brain | Slightly Increased | Significantly Increased | nih.gov |

Despite the variable effects on CNS glycosphingolipid levels with certain compounds, GCS inhibition has consistently demonstrated functional benefits in Sandhoff disease mouse models. nih.govnih.govplos.org Treatment with CNS-penetrant GCS inhibitors delayed the loss of motor function and coordination as measured by rotarod performance. nih.govnih.gov

Furthermore, these functional improvements translated into a significant extension of lifespan. nih.govnih.govplos.org For example, treatment with Genz-682452 resulted in an approximate 17.5% increase in longevity in Sandhoff mice. nih.gov Similarly, the iminosugar-based inhibitors Genz-529468 and NB-DNJ also delayed disease onset and increased the survival of Sandhoff mice. plos.org These findings suggest that even without a clear reduction of stored CNS substrates by some inhibitors, the therapeutic intervention provides a tangible benefit, possibly through off-target effects or other mechanisms not directly related to bulk substrate reduction in the brain. nih.gov The positive outcomes support the continued development of SRT for the treatment of gangliosidoses. nih.gov

Cancer Research

Glucosylceramide synthase is a significant target in cancer research due to its role in modulating cellular sensitivity to chemotherapy and contributing to the phenomenon of multidrug resistance (MDR). aacrjournals.orgnih.gov GCS catalyzes the conversion of the pro-apoptotic lipid ceramide into glucosylceramide, a precursor for a wide array of glycosphingolipids. aacrjournals.org Overexpression of GCS is frequently observed in various drug-resistant cancer cell lines and metastatic tumors, where it helps cancer cells evade apoptosis induced by chemotherapeutic agents. nih.govaacrjournals.orgjove.com

Inhibition of GCS has been shown to resensitize resistant cancer cells to a variety of chemotherapeutic drugs. By blocking the glycosylation of ceramide, GCS inhibitors prevent its detoxification and lead to an accumulation of this pro-apoptotic molecule, thereby enhancing the efficacy of anticancer drugs. aacrjournals.org

Preclinical studies have demonstrated this sensitizing effect across different cancer types.

Head and Neck Cancer: Pharmacological inhibition or genetic silencing of GCS increased cisplatin-induced cell death in head and neck cancer cells. aacrjournals.org

Breast Cancer: In doxorubicin-resistant MCF-7-AdrR breast cancer cells, silencing GCS with a mixed-backbone oligonucleotide (MBO-asGCS) increased sensitivity to doxorubicin (B1662922) by 83-fold. aacrjournals.org Similarly, inhibiting GCS in these cells restored sensitivity to vinblastine and paclitaxel. nih.gov

Ovarian Cancer: In NCI/ADR-RES ovarian cancer cells, which express high levels of GCS, silencing the enzyme rendered the cells sensitive to dactinomycin-induced apoptosis. jove.commdpi.com

This sensitization is tied to the restoration of apoptotic pathways that were suppressed in the resistant cells. aacrjournals.orgaacrjournals.org Inhibition of GCS can recover the function of tumor suppressors like p53 and alter the balance of pro- and anti-apoptotic proteins such as BAX and Bcl-2. aacrjournals.org

The overexpression of GCS is a key mechanism contributing to the MDR phenotype in many cancers. nih.govnih.gov Consequently, targeting GCS is a promising strategy to reverse MDR. The reversal of resistance is achieved not only by increasing pro-apoptotic ceramide levels but also by downregulating key proteins involved in drug efflux. nih.gov Studies show that GCS and the MDR1 gene (encoding P-glycoprotein) are often coincidently overexpressed in drug-resistant cancer cells. escholarship.org Inhibiting GCS has been shown to reverse drug resistance in breast, ovarian, cervical, and colon cancer cell lines. escholarship.org

However, some studies suggest the effect may be dependent on the specific inhibitor used. While the GCS inhibitor PDMP successfully reversed drug resistance, more selective N-alkylated iminosugars did not, despite depleting glycolipids to a similar extent, indicating that mechanisms other than GCS inhibition alone might contribute to the chemosensitization seen with some compounds. nih.gov

A primary mechanism by which GCS inhibition reverses the MDR phenotype is through the downregulation of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1). aacrjournals.orgnih.gov P-gp is a plasma membrane pump that actively extrudes a wide range of chemotherapeutic drugs from cancer cells, reducing their intracellular concentration and cytotoxicity. aacrjournals.org

Multiple studies have established a direct link between GCS activity and MDR1/P-gp expression.

Inhibition of GCS in multidrug-resistant breast cancer cells (MCF-7-AdrR) using either the chemical inhibitor PPMP or specific small interfering RNAs (siRNAs) led to a dramatic decrease in MDR1 expression. nih.gov

This downregulation of P-gp was associated with a functional consequence: a significant increase in the intracellular accumulation of drugs like paclitaxel and vinblastine. nih.gov

Silencing GCS in various drug-resistant cell lines correlated with decreased MDR1 expression and increased doxorubicin accumulation. escholarship.org The expression of GCS appears to upregulate MDR1 through signaling pathways involving cSrc and β-catenin. escholarship.org

| Cancer Model | GCS Inhibition Method | Effect on Chemosensitivity | Effect on P-gp/MDR1 Expression | Reference |

|---|---|---|---|---|

| MCF-7-AdrR (Breast Cancer) | siRNA / PPMP (inhibitor) | Increased sensitivity to vinblastine | Decreased by 58-84% | nih.gov |

| KB-V0.01 (Oral Carcinoma) | PPMP (inhibitor) | Increased sensitivity to vinblastine | Decreased by 84% (mRNA), 50% (protein) | nih.gov |

| Resistant Breast, Ovary, Cervical, Colon Cancer Cells | MBO-asGCS (antisense) | Sensitized to doxorubicin | Decreased | escholarship.org |

| Head and Neck Cancer | Gene silencing / PPMP (inhibitor) | Increased sensitivity to cisplatin | Downregulated | aacrjournals.org |

Reversal of Multidrug Resistance (MDR) Phenotype

Enhancement of Ceramide-Mediated Apoptosis

Glucosylceramide synthase (GCS) plays a pivotal role in cell survival by converting the pro-apoptotic lipid, ceramide, into glucosylceramide, the precursor for most glycosphingolipids. nih.govcancerresgroup.us Inhibition of this enzyme, therefore, leads to an accumulation of intracellular ceramide, which can trigger programmed cell death, or apoptosis. This mechanism is of particular interest in oncology, as many cancer cells exhibit resistance to apoptosis.

Preclinical studies have demonstrated that inhibiting GCS can restore apoptotic signaling pathways, particularly in cancer cells with mutations in the tumor suppressor gene p53. aacrjournals.org Human ovarian cancer cells expressing mutant p53, which are typically resistant to DNA damage-induced apoptosis, become sensitized to chemotherapeutic agents like doxorubicin when GCS is silenced. aacrjournals.org This sensitization is associated with an increase in phosphorylated p53 and the expression of its downstream targets involved in apoptosis, such as p21Waf1/Cip1, Bax, and Puma. aacrjournals.org The restoration of p53-dependent apoptosis through GCS inhibition is directly linked to the accumulation of ceramide, as inhibiting ceramide synthesis prevents this effect, while the addition of exogenous ceramide can reactivate p53 function in these mutant cells. aacrjournals.org

Furthermore, the cytotoxic response of cancer cells to various chemotherapies is often impaired when GCS activity is elevated and enhanced when its activity is blocked. nih.gov This suggests that targeting GCS can be an effective strategy to overcome resistance to apoptosis in cancer cells. In drug-resistant acute myeloid leukemia (AML), for instance, chemotherapy pressure can lead to the enhanced expression of GCS.

| Model System | Intervention | Key Findings | Reference |

| Mutant p53 Human Ovarian Cancer Cells | GCS Silencing | Sensitized cells to doxorubicin-induced apoptosis; Increased levels of phosphorylated p53 and its downstream targets (p21Waf1/Cip1, Bax, Puma). | aacrjournals.org |

| Cancer Cell Lines | GCS Inhibition | Heightened cytotoxic response to chemotherapy. | nih.gov |

Inhibition of Tumor Growth in Preclinical Models (e.g., xenografts, chemically induced cancers)

The inhibition of Glucosylceramide synthase has demonstrated significant anti-tumor effects in various preclinical cancer models. These studies highlight the potential of targeting this enzyme to control tumor progression.

In a mouse xenograft model of human head and neck squamous cell carcinoma (SCCKN), the oral administration of dietary glucosylceramides led to a significant suppression of tumor growth. nih.gov This effect was attributed to an increase in serum levels of sphingosine-based ceramides (B1148491), which in turn inhibited angiogenesis by downregulating key pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF), VEGF receptor-2, and Hypoxia-inducible factor 1-alpha (HIF-1α). nih.gov For instance, in the group receiving glucosylceramide, the mean tumor volume remained relatively stable over 28 days, whereas the control group showed a more than three-fold increase in tumor volume from a starting mean volume of 97.76 mm³. researchgate.net

Similarly, in a breast cancer xenograft model using E0771 cells, oral administration of glucosylceramide for nine consecutive days significantly suppressed tumor growth compared to the control group. researchgate.net

Pharmacological inhibition of GCS has also shown efficacy. In osimertinib-resistant non-small cell lung cancer (NSCLC) xenograft models, intratumoral injection of the GCS inhibitor PDMP completely suppressed tumor growth. unipr.it Furthermore, genetic or pharmacological inhibition of GCS sensitized resistant head and neck cancer cells to cisplatin in vivo. aacrjournals.org

| Cancer Model | Intervention | Key Findings on Tumor Growth | Reference |

| Head and Neck Squamous Cell Carcinoma (SCCKN) Xenograft | Oral dietary glucosylceramides | Significantly decreased tumor growth; Mean tumor volume in the control group increased from 97.76 mm³ to 342.75 mm³ in 28 days, while the treated group showed minimal growth. | nih.govresearchgate.net |

| Breast Cancer (E0771) Xenograft | Oral glucosylceramide | Significantly suppressed tumor growth compared with the control group. | researchgate.net |

| Osimertinib-Resistant NSCLC Xenograft | Intratumoral injection of PDMP (GCS inhibitor) | Completely suppressed tumor growth. | unipr.it |

| Cisplatin-Resistant Head and Neck Cancer Xenograft | Genetic or pharmacologic GCS inhibition | Sensitized resistant tumors to cisplatin, leading to reduced growth. | aacrjournals.org |

Impact on Cancer Stem Cell Properties

Cancer stem cells (CSCs) are a subpopulation of cells within a tumor that possess self-renewal and differentiation capabilities, driving tumor initiation, progression, metastasis, and relapse. nih.gov Emerging evidence suggests that Glucosylceramide synthase plays a critical role in maintaining the properties of these malignant cells.

In breast cancer, GCS-mediated ceramide glycosylation is enhanced in breast cancer stem cells (BCSCs) but not in normal mammary epithelial stem cells. nih.gov This elevated GCS activity leads to an increase in globo-series glycosphingolipids, such as globotriosylceramide (Gb3), which are important markers of undifferentiated embryonic stem cells. The levels of Gb3 have been shown to correlate well with the number of BCSCs in breast cancer cell lines. nih.gov

Further investigations into the molecular mechanisms have revealed that in BCSCs, identified by the surface markers CD44+/ESA+/CD24−, Gb3 activates the c-Src/β-catenin signaling pathway. This activation upregulates the expression of factors that promote tumorigenesis. nih.gov

Conversely, silencing the expression of GCS disrupts the synthesis of Gb3 and has been shown to selectively kill BCSCs. nih.gov For example, treatment of BCSCs with a mixed-backbone antisense oligonucleotide against GCS (MBO-asGCS) reduced Gb3 levels by 63% (from 46 to 17 ng/mg) and also significantly reduced Gb3 levels as measured by mass spectrometry. nih.gov This reduction in Gb3 deactivates the c-Src/β-catenin signaling pathway, thereby inhibiting the tumor-initiating capacity of BCSCs. nih.gov These findings underscore the potential of targeting GCS as a therapeutic strategy to specifically eliminate cancer stem cells.

| Cell Type | Intervention | Key Findings on Cancer Stem Cell Properties | Reference |

| Breast Cancer Stem Cells (BCSCs) | Silencing of Glucosylceramide synthase | Reduced levels of globotriosylceramide (Gb3) by 63%; Selectively killed BCSCs; Deactivated c-Src/β-catenin signaling. | nih.gov |

Metabolic Disorders

Investigations in Obesity Models

The role of Glucosylceramide synthase in the context of obesity has been investigated in preclinical models, revealing its influence on energy metabolism and lipid storage.

In genetic models of obesity, such as ob/ob mice, treatment with the GCS inhibitor N-(5′-adamantane-1′-yl-methoxy)-pentyl-1-deoxynojirimycin (AMP-DNM) has been shown to reduce hepatic fat accumulation. Specifically, triglyceride concentrations in the livers of AMP-DNM-treated ob/ob mice were significantly decreased from 107 ± 13 to 80 ± 11 nmol/mg liver. nih.gov It is noteworthy that these beneficial effects on metabolic parameters occurred without a significant reduction in food intake or body weight. nih.gov

Studies using Drosophila melanogaster as a model organism have provided further insights into the function of GCS in fat metabolism. In Drosophila, the fat body is the equivalent of mammalian adipose tissue. Overexpression of GCS (GlcT-1) in the fat body led to an increase in stored nutrition, including triacylglycerol and carbohydrate levels. nih.govnih.gov Conversely, a reduction in the expression of GCS in the fat body resulted in decreased fat storage. nih.govnih.gov This regulation of energy homeostasis is, at least in part, mediated through the activation of the p38-ATF2 signaling pathway. nih.govnih.gov

These findings from both rodent and invertebrate models suggest that GCS plays a crucial role in regulating lipid storage and energy balance, making it a potential therapeutic target for managing metabolic complications associated with obesity.

| Model Organism | Intervention | Key Findings in Obesity Models | Reference |

| ob/ob Mice | Treatment with AMP-DNM (GCS inhibitor) | Reduced hepatic fat accumulation; Decreased liver triglyceride concentrations from 107 ± 13 to 80 ± 11 nmol/mg. | nih.gov |

| Drosophila melanogaster | Overexpression of GCS (GlcT-1) in the fat body | Increased levels of stored triacylglycerol and carbohydrates. | nih.govnih.gov |

| Drosophila melanogaster | Reduced expression of GCS (GlcT-1) in the fat body | Caused a reduction in fat storage. | nih.govnih.gov |

Influence on Insulin Resistance and Sensitivity

A growing body of evidence from preclinical studies indicates that inhibition of Glucosylceramide synthase can significantly improve insulin sensitivity and ameliorate insulin resistance, a hallmark of type 2 diabetes and obesity. nih.govnih.gov These effects are attributed to the reduction of glycosphingolipid metabolites of ceramide, which are implicated in the pathogenesis of insulin resistance. nih.govnih.gov

In several rodent models of obesity and insulin resistance, including ob/ob mice, high-fat diet-fed mice, and Zucker diabetic fatty (ZDF) rats, treatment with the GCS inhibitor AMP-DNM has demonstrated dramatic beneficial effects. nih.govnih.govresearchgate.net In ob/ob mice, AMP-DNM treatment normalized elevated tissue glucosylceramide levels, leading to a marked reduction in circulating blood glucose levels and an improvement in oral glucose tolerance. nih.govnih.govresearchgate.net Furthermore, the treatment improved insulin sensitivity in key metabolic tissues such as muscle and liver. nih.govnih.govresearchgate.net A notable outcome was the reduction in hemoglobin A1c (A1C) concentrations, which decreased from 6.82 ± 0.88% in untreated ob/ob mice to 4.82 ± 0.85% in the treated group, approaching the levels seen in wild-type mice (4.31 ± 0.66%). nih.gov

Importantly, these improvements in insulin sensitivity and glucose homeostasis were achieved without a significant reduction in ceramide levels in the tissues, suggesting that the downstream glycosphingolipid metabolites are the primary mediators of insulin resistance. nih.govnih.govresearchgate.net

| Animal Model | Intervention | Key Findings on Insulin Sensitivity and Resistance | Reference |

| ob/ob Mice | Treatment with AMP-DNM (GCS inhibitor) | Markedly lowered circulating glucose levels; Improved oral glucose tolerance; Reduced A1C from 6.82% to 4.82%; Improved insulin sensitivity in muscle and liver. | nih.govnih.govresearchgate.net |

| High-fat diet-fed Mice | Treatment with AMP-DNM (GCS inhibitor) | Showed beneficial metabolic effects, including improved insulin sensitivity. | nih.govnih.gov |

| Zucker Diabetic Fatty (ZDF) Rats | Treatment with AMP-DNM (GCS inhibitor) | Demonstrated dramatic beneficial effects on insulin resistance and hyperglycemia. | nih.govnih.gov |

Antiviral Activity against RNA Viruses

Inhibitors of Glucosylceramide synthase have demonstrated broad-spectrum antiviral activity against several enveloped RNA viruses. nih.govbiorxiv.org The synthesis of glycosphingolipids, initiated by GCS, appears to be a crucial host cell process that many viruses exploit for their replication and life cycle.

Preclinical studies have shown that GCS inhibitors can effectively block the replication of a range of RNA viruses from different genera. These include Neuroinvasive Sindbis virus (SVNI), West Nile virus (WNV), Influenza A virus, and SARS-CoV-2. nih.govbiorxiv.org

In in vitro studies, specific GCS inhibitors have shown potent antiviral effects. For instance, against a neuroinvasive strain of Sindbis virus, the inhibitors GZ-161 and GZ-346 exhibited average half-maximal inhibitory concentrations (IC50) of 9.5 µM and 14.4 µM, respectively. nih.gov Importantly, these compounds showed low cytotoxicity, with half-maximal cytotoxic concentrations (CC50) of 25.3 µM for GZ-161 and 28.5 µM for GZ-346. nih.gov

Similarly, these inhibitors have been tested against SARS-CoV-2, the virus responsible for COVID-19. In Vero E6 cells infected with SARS-CoV-2, GCS inhibitors significantly inhibited viral replication. nih.gov The antiviral activity and cytotoxicity of these inhibitors against SARS-CoV-2 have been quantified to determine their therapeutic potential. nih.gov

These findings suggest that targeting the host's GCS enzyme could be a viable broad-spectrum antiviral strategy, particularly for emerging and re-emerging RNA virus infections. nih.govbiorxiv.org

| Virus | GCS Inhibitor | IC50 | CC50 | Cell Line | Reference |

| Neuroinvasive Sindbis virus (SVNI) | GZ-161 | 9.5 µM | 25.3 µM | Vero | nih.gov |

| Neuroinvasive Sindbis virus (SVNI) | GZ-346 | 14.4 µM | 28.5 µM | Vero | nih.gov |

| SARS-CoV-2 | GZ-161 | - | - | Vero E6 | nih.gov |

| SARS-CoV-2 | GZ-346 | - | - | Vero E6 | nih.gov |

| Influenza A virus | GZ-161, GZ-346 | - | - | - | biorxiv.org |

| West Nile virus (WNV) | GZ-161, GZ-346 | - | - | - | biorxiv.org |

Efficacy against Specific Viral Infections (e.g., SARS-CoV-2, Sindbis virus, West Nile virus, Influenza A virus)

Inhibition of Glucosylceramide synthase (GCS) has emerged as a promising broad-spectrum antiviral strategy. The replication of several enveloped RNA viruses is significantly hampered by the pharmacological inhibition of this key enzyme in the glycosphingolipid biosynthesis pathway. biorxiv.org

Preclinical studies have demonstrated the efficacy of specific GCS inhibitors, such as Genz-123346 and GENZ-667161 (GZ-161), against a range of viruses. biorxiv.orgbiorxiv.org Research shows that these inhibitors can effectively block the replication of SARS-CoV-2, the virus responsible for the COVID-19 pandemic. nih.govnih.gov Treatment of Vero E6 cells with GCS inhibitors prior to infection with a SARS-CoV-2 clinical isolate resulted in a significant reduction in viral replication and completely eliminated the virus-induced cytopathic effect within 24 to 48 hours. biorxiv.orgnih.gov

The antiviral activity of GCS inhibitors extends to other significant human pathogens. Studies have confirmed their ability to disrupt the replication of Influenza A virus (A/PR/8/34 H1N1). nih.govnih.gov Furthermore, the inhibitors have shown efficacy against alphaviruses and flaviviruses, including the neuroinvasive Sindbis virus (SVNI) and West Nile virus (WNV). biorxiv.org In animal models, treatment with a GCS inhibitor significantly increased the survival rate of mice infected with neuroinvasive Sindbis virus. biorxiv.orgnih.gov

| Virus | Virus Family | Observed Effect of GCS Inhibition | Reference Inhibitors |

|---|---|---|---|

| SARS-CoV-2 | Coronaviridae | Inhibition of replication, prevention of cytopathic effect. | Genz-123346, GENZ-667161 (GZ-161) |

| Influenza A virus (H1N1) | Orthomyxoviridae | Disruption of replication, impaired viral entry. | Genz-123346, GENZ-667161, PPMP |

| Sindbis virus (SVNI) | Togaviridae (Alphavirus) | Inhibition of replication, increased survival in mouse models. | Genz-123346, GENZ-667161 (GZ-161) |

| West Nile virus (WNV) | Flaviviridae (Flavivirus) | Inhibition of replication. | Genz-123346, GENZ-667161 |

Modulation of Host Glycosphingolipid Synthesis in Viral Lifecycle

Viruses are obligate intracellular parasites that depend on host cell machinery for their replication. The synthesis of glycosphingolipids (GSLs), biologically active components of cell membranes, is crucial for the lifecycle of many viruses. biorxiv.orgnih.gov GCS catalyzes the first committed step in the biosynthesis of most GSLs by converting ceramide to glucosylceramide (GlcCer). nih.govplos.org By inhibiting GCS, the production of GlcCer and downstream complex GSLs is blocked, thereby altering the lipid composition of host cell membranes.

This modulation of host GSL synthesis directly impacts the viral lifecycle. For Influenza A virus, the host enzyme GCS and its product, GlcCer, are critical for the viral entry stage. nih.govnih.gov Studies using CRISPR/Cas9-mediated knockout of the GCS gene (UGCG) in human cell lines (HEK 293 and A549) revealed a significant reduction in influenza virus infection. nih.govplos.org This impairment was attributed to a defect in viral entry, suggesting that GCS-derived GSLs are necessary for efficient endocytosis of the virus. nih.govnih.gov Similarly, for SARS-CoV-2, GCS inhibitors appear to interrupt an early stage in the replication cycle, after viral attachment but before the translation of subgenomic proteins. nih.govlife-science-alliance.org The dependence on host GSLs highlights the GCS enzyme as a key host factor that can be targeted for antiviral therapy. nih.govnih.gov

Role in Fungal Pathogenicity

The enzyme Glucosylceramide synthase (GCS) is a critical regulator of pathogenicity in numerous fungi. nih.govh1.co Glucosylceramide (GlcCer), the product of the GCS-catalyzed reaction, is an important sphingolipid involved in fungal cell division, growth, and differentiation. plos.orgnih.gov These processes are often directly linked to the ability of a fungus to cause disease.

Impact on Fungal Growth and Development (e.g., conidiation, hyphal formation)

The inhibition or genetic deletion of GCS has profound effects on fungal growth and development. In the plant pathogen Colletotrichum gloeosporioides, disruption of the GCS gene resulted in a severe reduction in mycelial growth and defects in conidiation (the formation of asexual spores). frontiersin.orgnih.gov Similarly, in other pathogenic fungi like Aspergillus nidulans and Aspergillus fumigatus, inhibiting GCS activity strongly impairs spore germination and hyphal growth. frontiersin.orgnih.gov

Studies in Cryptococcus neoformans, a major human pathogen, show that GCS is essential for fungal growth in environments with neutral to alkaline pH, similar to what is found in the host's lungs and bloodstream. nih.govnih.gov The absence of GCS leads to an arrest in the cell cycle, specifically prolonging the S and G2/M phases, thereby inhibiting fungal proliferation. nih.gov GlcCer is also concentrated at the hyphal tips of fungi like Candida albicans and is crucial for hyphal elongation and morphogenesis, which are key aspects of tissue invasion. nih.gov

| Fungal Species | Impact of GCS Deletion/Inhibition |

|---|---|

| Colletotrichum gloeosporioides | Severely reduced mycelial growth, defective conidiation, reduced spore germination rate. |

| Cryptococcus neoformans | Inability to grow at neutral/alkaline pH, cell cycle arrest. |

| Aspergillus fumigatus | Strongly affected spore germination and hyphal growth. |

| Candida albicans | Inhibition of germ-tube formation (hyphal initiation). |

Attenuation of Virulence in Fungal Pathogens

Given its essential role in fungal growth and development, GCS is a key virulence factor. h1.comdpi.com Attenuating its function leads to a significant reduction in the ability of fungi to cause disease. The most striking example is in Cryptococcus neoformans, where a mutant strain completely lacking GCS was found to be avirulent in a mouse model of infection. plos.orgfrontiersin.org While the wild-type fungus is lethal, the GCS-deficient mutant was unable to proliferate in the host's extracellular environments, such as the lung alveolar spaces, preventing the establishment of a successful infection. nih.govnih.gov

In the plant pathogen Colletotrichum gloeosporioides, GCS-deficient mutants almost completely lost their ability to invade host tissues and cause anthracnose disease in tomatoes and mangoes. frontiersin.orgnih.gov This demonstrates that GCS is essential for the pathogenesis of this fungus. frontiersin.org The collective evidence from various fungal species establishes that GCS is a crucial regulator of pathogenicity, making it an attractive target for the development of new antifungal therapies. h1.cojci.org

Methodological Approaches in Studying Glucosylceramide Synthase in 1 and Gcs Activity

Biochemical and Cell-Based Assays

A cornerstone of GCS research involves a suite of biochemical and cell-based assays designed to elucidate the enzyme's function and the cellular consequences of its inhibition.

In vitro assays are fundamental for directly measuring the catalytic activity of GCS and evaluating the potency of its inhibitors. A common strategy involves the use of fluorescently labeled substrates, which mimic the natural substrate, ceramide.

One such substrate is N-[6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl]-d-erythro-sphingosine (NBD C6-ceramide). nih.gov This cell-permeable fluorescent ceramide analogue is taken up by cells or used in preparations with isolated enzymes. GCS catalyzes the transfer of a glucose molecule from UDP-glucose to NBD C6-ceramide, producing the fluorescent product NBD C6-glucosylceramide. nih.gov The substrate and product can then be separated and quantified using techniques like high-performance liquid chromatography (HPLC), allowing for a direct and sensitive measurement of GCS activity. nih.gov

Another approach measures the glucose released from the natural substrate, glucosylceramide, by the reverse action of the enzyme or by a coupled enzyme system. For instance, a reporting system using glucose oxidase, horseradish peroxidase (HRP), and a fluorogenic dye like Amplex-red can quantify the amount of glucose produced, which stoichiometrically corresponds to the enzyme activity. nih.gov These assays are highly adaptable for high-throughput screening (HTS) applications, facilitating the discovery of new GCS inhibitors. nih.govbellbrooklabs.com

Table 1: Comparison of In Vitro GCS Activity Assay Methods

| Assay Type | Principle | Substrate Example | Detection Method | Advantages |

|---|---|---|---|---|

| Fluorescent Substrate Assay | Measures the formation of a fluorescent product. | NBD C6-ceramide | HPLC, Fluorometry | High sensitivity, direct measurement of product formation. nih.gov |

| Coupled Enzyme Assay | Measures a byproduct of the enzymatic reaction (glucose). | Glucosylceramide (natural) | Fluorometry (e.g., Amplex-red) | Uses natural substrate, suitable for HTS. nih.gov |

Cell culture models are indispensable for studying the functional consequences of GCS inhibition in a controlled biological context. Both traditional two-dimensional (2D) monolayer cultures and more physiologically relevant three-dimensional (3D) spheroid cultures are employed. nih.govuni-heidelberg.deoncotarget.com

In 2D models, cancer cells are grown on flat surfaces. These models are widely used to assess the effects of GCS inhibitors on fundamental cellular processes. For example, studies have shown that inhibiting GCS can lead to a significant reduction in cell proliferation and viability, often measured by MTT or crystal violet assays. nih.gov

3D cell culture models, such as tumor spheroids, more closely mimic the microenvironment of solid tumors, including cell-cell interactions and nutrient gradients. nih.govoncotarget.com Research has demonstrated that GCS inhibition can effectively suppress the growth of these spheroids. nih.gov Comparing drug responses between 2D and 3D models often reveals differences in sensitivity, highlighting the importance of 3D cultures for more accurate preclinical evaluation. oncotarget.com These models are crucial for studying how GCS inhibition affects not only proliferation but also cell survival and colony formation capabilities. nih.gov

Lipidomic analysis is a powerful tool used to obtain a comprehensive profile of sphingolipids and understand how this profile is altered by GCS inhibition. The primary technique for this is mass spectrometry (MS), typically coupled with liquid chromatography (LC) for separation (LC-MS/MS). nih.govnih.govlongdom.org

This methodology allows for the precise identification and quantification of various sphingolipid species, including ceramides (B1148491) and glucosylceramides (GlcCer). nih.govfrontiersin.org By inhibiting GCS, the conversion of ceramide to GlcCer is blocked. nih.gov Lipidomic analysis can confirm this effect by detecting a decrease in intracellular levels of GlcCer and a potential accumulation of its precursor, ceramide. nih.govnih.gov This detailed profiling is critical for elucidating the mechanism of action of GCS inhibitors and understanding their impact on the broader sphingolipid metabolic network. nih.govfrontiersin.org The high sensitivity and specificity of LC-MS/MS enable the detection of even subtle changes in the lipidome, providing valuable insights into the metabolic rewiring induced by GCS inhibition. longdom.orgmdpi.com

A key consequence of GCS inhibition in cancer cells is the induction of apoptosis (programmed cell death) and arrest of the cell cycle. nih.govnih.gov Flow cytometry is the predominant technique used to analyze these phenomena. nih.govresearchgate.netbio-rad-antibodies.com

To assess apoptosis, cells are often stained with Annexin V and a viability dye like propidium (B1200493) iodide (PI). researchgate.netbio-rad-antibodies.com Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI enters cells with compromised membranes, indicating late apoptosis or necrosis. This dual staining allows for the differentiation and quantification of live, early apoptotic, late apoptotic, and necrotic cell populations. researchgate.net

For cell cycle analysis, cells are stained with a DNA-binding dye such as PI. nih.govbdbiosciences.com The fluorescence intensity of the dye is directly proportional to the amount of DNA in each cell. Flow cytometry can then distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. bdbiosciences.com Studies using GCS inhibitors have frequently reported an accumulation of cells in the G0/G1 phase, indicating a block in cell cycle progression from G1 to S phase. nih.gov

Table 2: Flow Cytometry Applications in GCS Inhibitor Studies

| Analysis Type | Method/Reagents | Key Findings with GCS Inhibition |

|---|---|---|

| Apoptosis | Annexin V/Propidium Iodide (PI) Staining | Increased population of early and late apoptotic cells. nih.govresearchgate.net |

| Cell Cycle | DNA Staining (e.g., Propidium Iodide) | Arrest in the G0/G1 phase of the cell cycle. nih.gov |

To understand the molecular mechanisms underlying the cellular effects of GCS inhibition, researchers analyze changes in gene and protein expression.

Western Blotting is a standard technique used to detect and quantify specific proteins. aacrjournals.orgnih.gov In the context of GCS research, it is used to confirm the expression level of GCS itself and to investigate the modulation of key signaling proteins. aacrjournals.orgnih.gov For example, following GCS inhibition, Western blotting can reveal the activation of pro-apoptotic proteins like caspase-3 and the up-regulation of others such as BIM, alongside the down-regulation of anti-apoptotic proteins like Mcl-1. nih.gov It can also be used to assess the expression of multidrug resistance proteins like P-glycoprotein (P-gp). aacrjournals.org

Reverse Transcription Polymerase Chain Reaction (RT-PCR) is employed to measure the expression levels of specific genes at the mRNA level. aacrjournals.orgnih.gov This can validate whether the changes observed at the protein level are due to altered gene transcription. For instance, RT-PCR can be used to measure the mRNA levels of the gene encoding GCS (UGCG) or other genes implicated in drug resistance and cell survival pathways. aacrjournals.orgnih.gov

Gene array or microarray analyses provide a broader, more global view of gene expression changes. nih.gov By comparing the gene expression profiles of cells with and without GCS inhibition, researchers can identify entire pathways and networks of genes that are responsive to GCS activity. This approach has revealed that elevated GCS expression is associated with altered expression of genes involved in drug resistance (e.g., ABCB1), cell growth, and cancer progression. nih.gov

In Vivo Animal Models for Preclinical Evaluation

To evaluate the therapeutic potential and physiological effects of GCS inhibitors in a whole-organism context, preclinical studies are conducted using in vivo animal models. nih.gov Rodent models, particularly mice, are commonly used. nih.govglpbio.com

One of the most frequently used models in cancer research is the xenograft model . nih.gov In this model, human cancer cells are implanted into immunocompromised mice, where they grow to form tumors. These mice are then treated with the GCS inhibitor, and the effect on tumor growth is monitored over time. Studies have shown that administration of GCS inhibitors can significantly suppress, and in some cases completely inhibit, the growth of these xenograft tumors. nih.gov

Beyond cancer, animal models are crucial for studying the role of GCS in other diseases, such as synucleinopathies like Parkinson's disease. nih.gov In these models, GCS inhibitors have been shown to reduce the accumulation of glycosphingolipids in the brain, suggesting a potential therapeutic avenue. nih.gov These in vivo studies are essential for assessing the pharmacological activity and efficacy of compounds like Glucosylceramide synthase-IN-1 before they can be considered for human trials. nih.govijpras.com

Computational and In Silico Methodologies

The investigation of this compound's interaction with GCS heavily relies on a variety of computational techniques. These methods allow researchers to model and simulate the complex at an atomic level, providing a deeper understanding of the inhibitor's mechanism of action.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.orgresearchgate.netnih.gov In the study of this compound, docking simulations are employed to predict its binding pose within the active site of GCS. This approach helps in understanding the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity of the inhibitor. The process typically involves preparing the 3D structures of both the ligand (this compound) and the receptor (GCS) and then using a scoring function to rank the different possible binding poses. acs.org For GCS, which is a membrane-anchored protein, these simulations can be particularly complex, often requiring the construction of a model that includes the phospholipid bilayer to accurately represent the native environment of the enzyme. acs.orgresearchgate.net

Following molecular docking, molecular dynamics (MD) simulations are often used to refine the predicted binding poses and to study the dynamic behavior of the GCS-inhibitor complex over time. acs.orgresearchgate.netnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of how the positions and velocities of the atoms in the complex change over time. acs.org This allows for a detailed analysis of the conformational changes that may occur in both the enzyme and the inhibitor upon binding. For instance, MD simulations can reveal how the binding of this compound affects the flexibility of certain regions of GCS, and can help to characterize the binding site in greater detail by identifying key residues that are crucial for the interaction. acs.orgresearchgate.net These simulations are computationally intensive and can be run for microseconds or longer to capture biologically relevant motions. acs.org

| Amino Acid Residue | Role in Interaction | Reference |

|---|---|---|

| Asp236, Glu235, Asp144 | Interact with the metal cofactor, trapping the phosphates of UDP-glucose. | nih.gov |

| Gly210, Trp276, Val208 | Cooperate to provide the correct orientation of UDP-glucose. | nih.gov |

| Phe205, Cys207, Tyr237, Leu284 | Form a pocket for the polar head of the ceramide. | nih.gov |

| His193 | Interacts with the head of the ceramide, anchoring the substrate to the active site. | nih.gov |

Metadynamics is an enhanced sampling technique that can be used in conjunction with molecular dynamics simulations to explore the complex conformational landscapes of biomolecular systems. acs.orgresearchgate.netnih.gov It works by adding a history-dependent bias potential to the system's Hamiltonian, which discourages the simulation from revisiting previously explored conformations and encourages it to explore new ones. researchgate.net In the study of GCS, metadynamics can be used to investigate large-scale conformational changes, such as those associated with substrate binding and product release, and to calculate the free energy surface of these processes. acs.orgresearchgate.net This can provide a more complete picture of the energy landscape of the GCS-inhibitor interaction and help to identify intermediate states that may not be accessible with standard MD simulations. researchgate.net